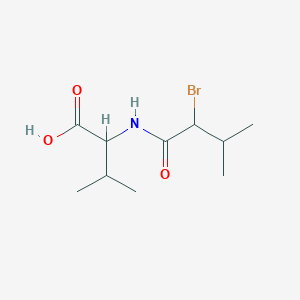![molecular formula C8H13NO2 B13805754 (1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-N-ethyl-6-oxabicyclo[310]hexane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide typically involves the reaction of a suitable precursor with ethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced purification techniques ensures consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Applications De Recherche Scientifique
(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and resulting in a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: A similar compound with an ethyl ester group instead of an amide group.
Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: Another bicyclic compound with a different substitution pattern.
Uniqueness
(1S,5R)-N-ethyl-6-oxabicyclo[310]hexane-3-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-2-9-8(10)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3,(H,9,10)/t5?,6-,7+ |
Clé InChI |
JHWBMFVGRAVVDG-DGUCWDHESA-N |
SMILES isomérique |
CCNC(=O)C1C[C@@H]2[C@H](C1)O2 |
SMILES canonique |
CCNC(=O)C1CC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


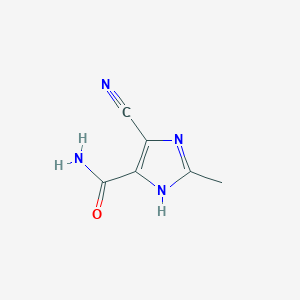
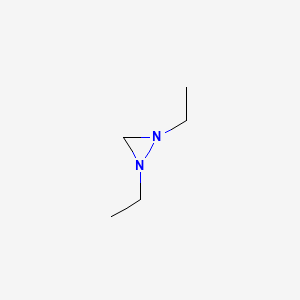
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
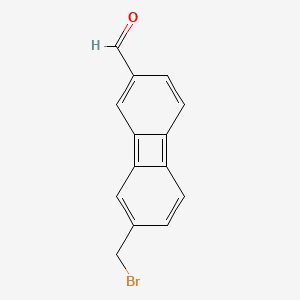
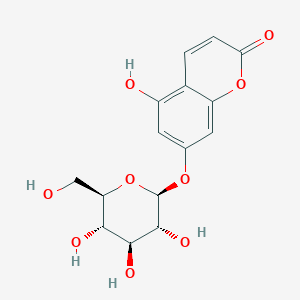
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)

![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
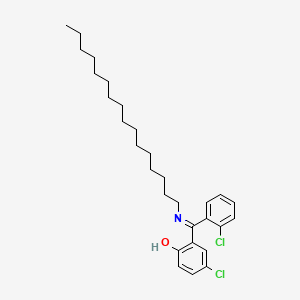
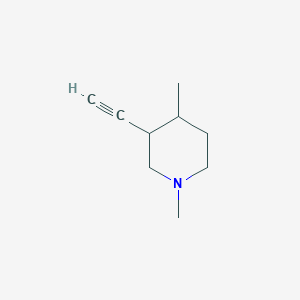

![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
